molecular formula C18H15N3O4 B2525330 (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 312604-69-6

(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2525330
CAS No.: 312604-69-6
M. Wt: 337.335
InChI Key: ZTDUECBTLMJGFF-UZYVYHOESA-N
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Description

(2Z)-2-[(4-Carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a chromene derivative featuring a methoxy group at position 8, a carboxamide at position 3, and a 4-carbamoylphenylimino group at position 2 in a Z-configuration (Fig. 1). Its molecular formula is C₁₈H₁₅N₃O₄, with a molecular weight of 337.33 g/mol .

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-24-14-4-2-3-11-9-13(17(20)23)18(25-15(11)14)21-12-7-5-10(6-8-12)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDUECBTLMJGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)N)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group at the 8th position can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Imino Group: The imino group can be formed by reacting the chromene derivative with an amine or an amide under dehydrating conditions.

    Attachment of the Carbamoylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to four analogs with variations in substituents and stereochemistry (Table 1):

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(2Z)-2-[(4-Carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide C₁₈H₁₅N₃O₄ 8-methoxy, 3-carboxamide, 4-carbamoylphenylimino (Z) 337.33 High polarity due to carbamoyl groups; potential for hydrogen bonding
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) C₁₇H₁₃ClN₂O₃ 8-methoxy, 3-carboxamide (2-chlorophenyl), 2-imino 328.75 Chlorine substituent increases lipophilicity; possible metabolic resistance
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide C₂₀H₁₆N₄O₄ 8-methoxy, 3-acetylcarboxamide, 4-cyanophenylimino (Z) 376.37 Cyano group reduces polarity; enhanced π-π stacking potential
(2Z)-2-[(2-Fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide C₂₃H₁₉FN₂O₄ 8-methoxy, 3-carboxamide (furanmethyl), 2-fluoro-4-methylphenylimino (Z) 406.40 Fluorine and methyl groups improve metabolic stability; furan enhances solubility

Biological Activity

The compound (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic molecule with a chromene backbone, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N3O5C_{23}H_{23}N_{3}O_{5}, with a molecular weight of approximately 421.4 g/mol. The structure features a chromene core with various functional groups that enhance its interaction with biological targets.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several chromen-4-one derivatives, revealing that compounds similar to (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can induce apoptosis in cancer cells. For instance, the IC50 values for some derivatives against MOLT-4 and HL-60 cells were reported as low as 24.4 μM, suggesting potent anticancer activity .

Antimicrobial Activity

The presence of the furan and carbamoyl groups in the compound suggests potential antimicrobial properties. Studies on similar chromene derivatives have shown promising results against various microbial strains, indicating that modifications in the structure can enhance antimicrobial efficacy. The interactions of these compounds with microbial targets could be attributed to their ability to disrupt cellular functions .

Anti-inflammatory Effects

Compounds with similar structural motifs have been noted for their anti-inflammatory properties. The chromene framework allows for interaction with inflammatory pathways, potentially reducing cytokine production and inflammatory markers in vitro. This is particularly relevant for designing therapeutic agents aimed at inflammatory diseases .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against microbial strains
Anti-inflammatoryReduces inflammatory markers

Case Studies

  • Cytotoxicity Study : A series of chromen-4-one derivatives were synthesized and tested for their cytotoxic effects on HL-60 and MOLT-4 cell lines. The study found that certain derivatives exhibited IC50 values below 30 μM, demonstrating significant potency against leukemia cells .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of chromene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the substituents significantly influenced the antibacterial activity, highlighting the importance of structural optimization .

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